

A Technical Guide to the Spectroscopic Characterization of 2-(methylsulfonyl)-4-nitroaniline

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)-4-nitroaniline

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-(methylsulfonyl)-4-nitroaniline** (CAS No. 96-74-2).^{[1][2]} Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques essential for the structural elucidation and verification of this compound. We will explore predicted and comparative data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed explanation of the underlying scientific principles, causality behind experimental choices, and step-by-step protocols for data acquisition. The guide is designed to be a self-validating system, grounding its claims in established scientific literature and providing comprehensive references for further exploration.

Introduction: The Molecular Architecture and Significance

2-(Methylsulfonyl)-4-nitroaniline is a multifaceted organic compound featuring a nitroaniline core structure further functionalized with a methylsulfonyl group.^[1] This unique combination of an electron-donating amino group, a strongly electron-withdrawing nitro group, and an additional electron-withdrawing methylsulfonyl group imparts a distinct electronic profile to the

aromatic ring.^[1] This substitution pattern makes it a molecule of interest in various research domains, including materials science and medicinal chemistry, with studies suggesting potential applications as an anti-cancer agent.^[1] The precise characterization of its molecular structure is paramount for understanding its reactivity, biological activity, and for ensuring its purity in any application.

The molecular formula of **2-(methylsulfonyl)-4-nitroaniline** is C₇H₈N₂O₄S, with a molecular weight of 216.21 g/mol .^[2]

Molecular Structure:

Caption: 2D structure of **2-(methylsulfonyl)-4-nitroaniline**.

This guide will systematically walk through the expected spectroscopic data for this molecule, providing a robust framework for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.^{[3][4]}

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: ¹H NMR spectroscopy relies on the principle that protons in a molecule, when placed in a strong magnetic field, can absorb radiofrequency energy at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each proton. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield protons, leading to resonance at lower chemical shifts (upfield). The integration of the signal is proportional to the number of protons it represents, and spin-spin coupling (splitting of signals) provides information about adjacent protons.^[4]

Predicted ¹H NMR Spectrum of **2-(methylsulfonyl)-4-nitroaniline**:

While a definitive experimental spectrum is not readily available in published literature, a predicted spectrum can be inferred based on the electronic effects of the substituents.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
-NH ₂	~ 6.0 - 7.0	Broad Singlet	2H	The amino protons are typically broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift is influenced by the aromatic ring and can vary with solvent and concentration.
Ar-H (adjacent to -NH ₂)	~ 6.8 - 7.2	Doublet	1H	This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro and sulfonyl groups.
Ar-H (adjacent to -SO ₂ CH ₃)	~ 7.8 - 8.2	Doublet of Doublets	1H	This proton is ortho to the electron-withdrawing sulfonyl group and meta to the electron-donating amino group and electron-

withdrawing nitro group.

This proton is ortho to the strongly electron-withdrawing nitro group and meta to the electron-withdrawing sulfonyl group.

The methyl protons are adjacent to the electron-withdrawing sulfonyl group, causing a downfield shift compared to a typical methyl group. The signal is a singlet as there are no adjacent protons to couple with.

Ar-H (adjacent to -NO₂)

~ 8.2 - 8.6

Doublet

1H

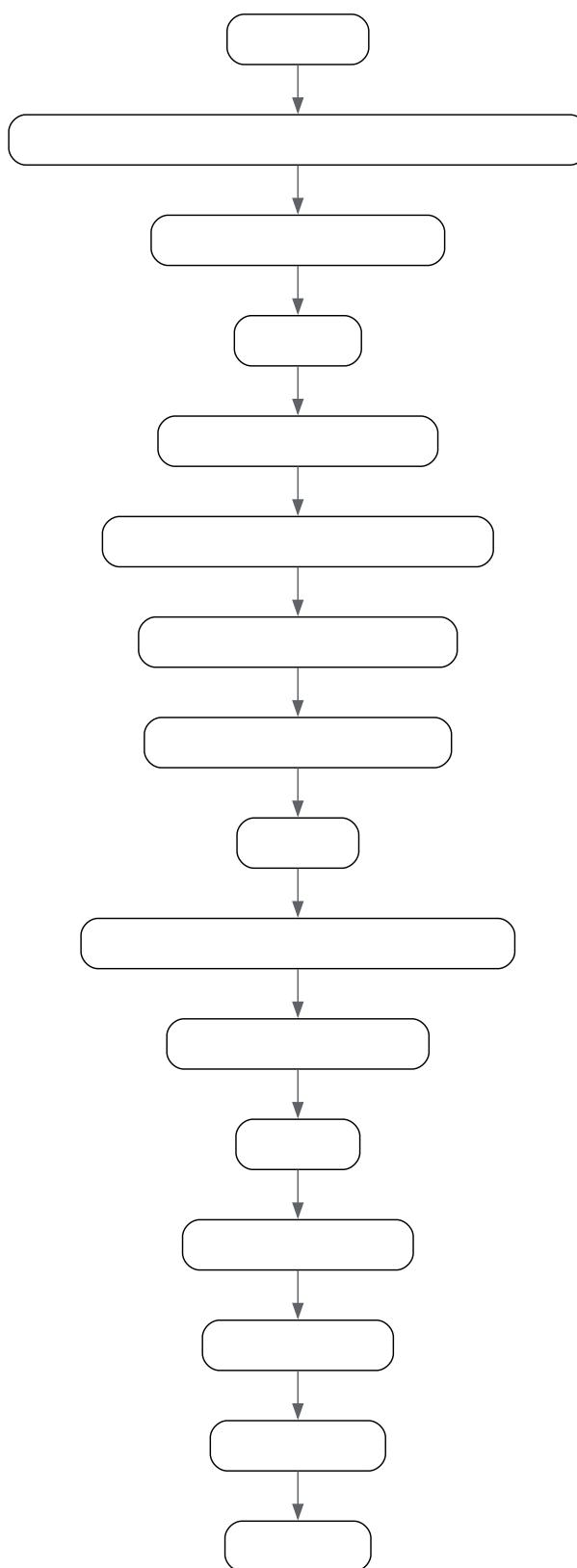
-SO₂CH₃

~ 3.1 - 3.4

Singlet

3H

Experimental Protocol for ¹H NMR Spectroscopy:

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Caption: Workflow for acquiring a ^1H NMR spectrum.

A detailed, step-by-step methodology for acquiring a high-quality ^1H NMR spectrum is as follows:[5][6][7]

- Sample Preparation: Accurately weigh 5-10 mg of **2-(methylsulfonyl)-4-nitroaniline** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.
- Instrument Insertion: Carefully wipe the outside of the NMR tube and place it in a spinner turbine. Insert the assembly into the NMR spectrometer.
- Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field is then "shimmed" to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.
- Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (^1H in this case) to ensure efficient transfer of radiofrequency energy.
- Data Acquisition: Set the appropriate experimental parameters, including the pulse sequence, acquisition time, and number of scans. For a routine ^1H spectrum, a single pulse experiment with a small number of scans is usually sufficient.
- Data Processing: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased and baseline-corrected to produce the final, interpretable ^1H NMR spectrum.

^{13}C NMR Spectroscopy: The Carbon Skeleton

Theoretical Framework: Similar to ^1H NMR, ^{13}C NMR spectroscopy probes the carbon nuclei in a molecule. The principles of chemical shift and shielding/deshielding apply. However, the natural abundance of the ^{13}C isotope is only about 1.1%, and it has a much smaller magnetic moment than ^1H , resulting in a significantly lower sensitivity.[8] To overcome this, ^{13}C NMR spectra are typically acquired with proton decoupling, which collapses the carbon-proton spin-spin coupling, resulting in a spectrum of singlets for each unique carbon atom.

Predicted ^{13}C NMR Spectrum of **2-(methylsulfonyl)-4-nitroaniline**:

Carbon(s)	Predicted Chemical Shift (δ , ppm)	Rationale
C-NH ₂	~145-155	The carbon atom attached to the amino group is significantly deshielded due to the electronegativity of nitrogen and the aromatic ring currents.
C-SO ₂ CH ₃	~125-135	The carbon atom bearing the methylsulfonyl group is deshielded by the electron-withdrawing sulfonyl group.
C-H (adjacent to -NH ₂ and -SO ₂ CH ₃)	~110-120	This carbon is influenced by both the electron-donating amino group and the electron-withdrawing sulfonyl group.
C-NO ₂	~140-150	The carbon atom attached to the strongly electron-withdrawing nitro group is highly deshielded.
C-H (adjacent to -NO ₂ and C-H)	~120-130	This carbon is ortho to the nitro group and will be deshielded.
C-H (adjacent to -NO ₂ and C-SO ₂ CH ₃)	~125-135	This carbon is meta to the nitro group and ortho to the sulfonyl group, leading to deshielding.
-SO ₂ CH ₃	~40-50	The methyl carbon is attached to the electron-withdrawing sulfonyl group, resulting in a downfield shift compared to a typical alkane methyl group.

Experimental Protocol for ^{13}C NMR Spectroscopy:

The protocol for ^{13}C NMR is similar to that for ^1H NMR, with the key difference being the need for a higher sample concentration (typically 20-50 mg) and a longer acquisition time due to the lower sensitivity of the ^{13}C nucleus.[5] Proton decoupling is almost always employed to simplify the spectrum and improve the signal-to-noise ratio.

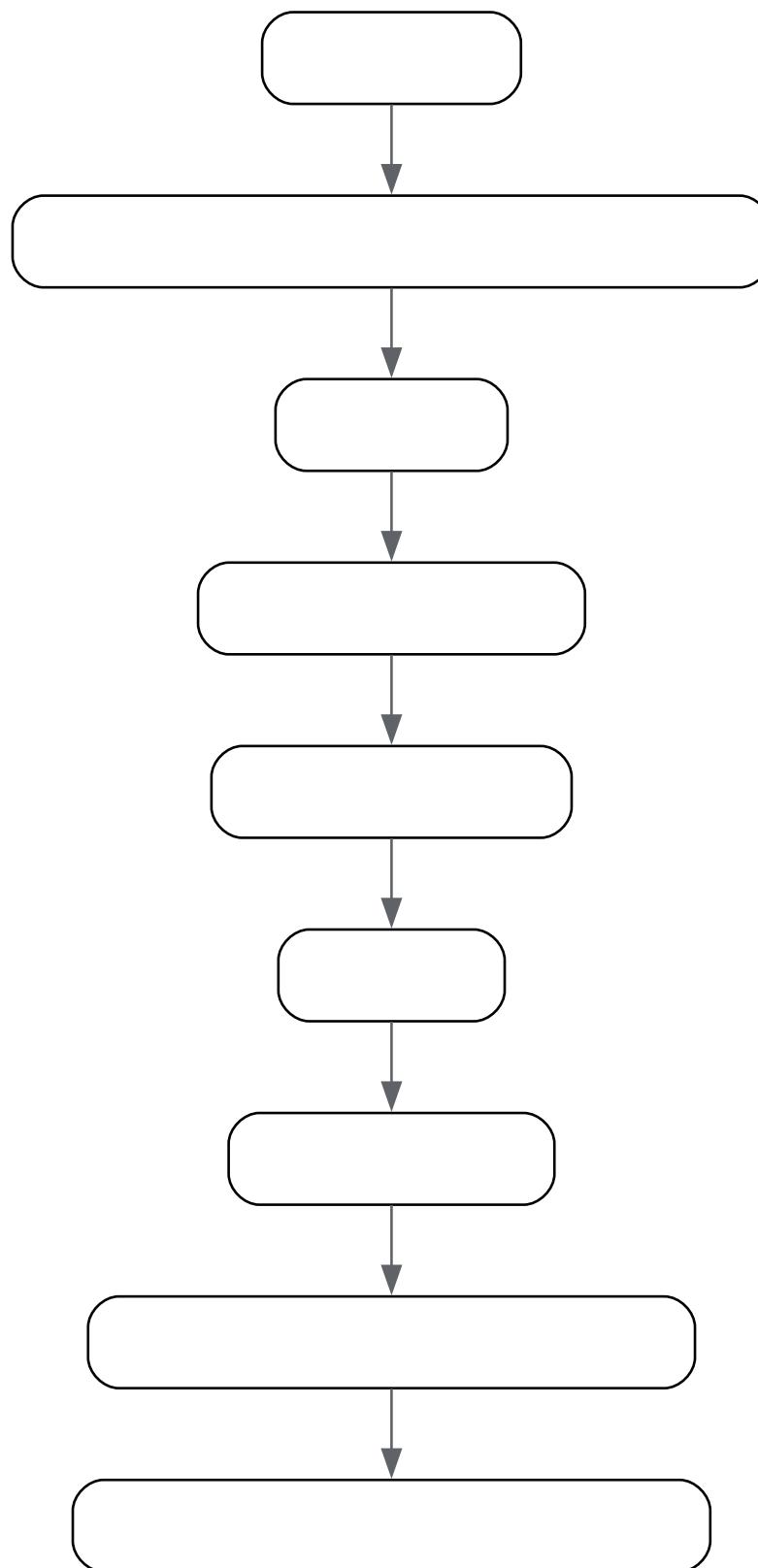
Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Framework: FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[9][10][11][12][13][14] It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[9][10] An FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm^{-1}), where absorption bands indicate the presence of specific functional groups.

Predicted FT-IR Spectrum of 2-(methylsulfonyl)-4-nitroaniline:

Functional Group	Characteristic Absorption (cm^{-1})	Vibrational Mode
N-H (amine)	3300-3500 (two bands for primary amine)	Symmetric and Asymmetric Stretching
C-H (aromatic)	3000-3100	Stretching
C-H (aliphatic)	2850-3000	Stretching
C=C (aromatic)	1450-1600	Ring Stretching
N-O (nitro)	1500-1570 and 1300-1370	Asymmetric and Symmetric Stretching
S=O (sulfonyl)	1300-1350 and 1120-1160	Asymmetric and Symmetric Stretching
C-N (amine)	1250-1350	Stretching
C-S (sulfonyl)	650-800	Stretching

Experimental Protocol for FT-IR Spectroscopy:

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Caption: Workflow for acquiring an FT-IR spectrum.

A standard procedure for obtaining an FT-IR spectrum of a solid sample is as follows:[9][11][12][13][14]

- Sample Preparation: For the KBr pellet method, a small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, and more commonly in modern laboratories, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is simply placed on the ATR crystal.
- Background Spectrum: A background spectrum is collected without the sample present. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
- Sample Spectrum: The sample is placed in the infrared beam path, and the sample spectrum is recorded.
- Data Processing: The instrument's software automatically performs a Fourier transform on the interferogram and ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15][16][17][18][19] In a typical electron ionization (EI) mass spectrometer, the sample is first vaporized and then bombarded with a high-energy electron beam.[20][21][22][23] This process removes an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$). The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged species. The resulting mass spectrum is a plot of ion abundance versus m/z , which provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.[15][16][17][18][19]

Predicted Mass Spectrum of **2-(methylsulfonyl)-4-nitroaniline**:

The predicted monoisotopic mass of **2-(methylsulfonyl)-4-nitroaniline** is 216.02048 Da.[24]

Expected Fragmentation Pattern:

- Molecular Ion ($M^{+\bullet}$): A peak at $m/z = 216$, corresponding to the intact molecular ion.

- Loss of $\bullet\text{NO}_2$: A fragment at $m/z = 170$, resulting from the cleavage of the nitro group.
- Loss of $\bullet\text{CH}_3$: A fragment at $m/z = 201$, from the loss of a methyl radical from the sulfonyl group.
- Loss of SO_2CH_3 : A fragment at $m/z = 137$, due to the cleavage of the entire methylsulfonyl group.
- Further Fragmentations: Other smaller fragments arising from the breakdown of the aromatic ring and further losses from the initial fragments are also expected.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS). The sample is then vaporized in a high-vacuum environment.
- Ionization: The gaseous sample molecules are passed through a beam of high-energy electrons (typically 70 eV), leading to the formation of molecular ions and fragment ions.[21] [22][23]
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Output: The data is presented as a mass spectrum, a histogram of relative ion abundance versus m/z .

Conclusion

The comprehensive spectroscopic analysis of **2-(methylsulfonyl)-4-nitroaniline**, employing ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry, provides a robust framework for its structural confirmation and purity assessment. This guide has outlined the theoretical principles, predicted spectral data, and standardized experimental protocols for each technique. By understanding the interplay of the functional groups and their influence on the spectroscopic signatures, researchers can confidently identify and characterize this important molecule in

their scientific endeavors. The provided methodologies serve as a self-validating system, ensuring the generation of reliable and reproducible data critical for advancing research and development in fields where this compound shows promise.

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